molecular formula C8H10OS B2917812 1-(4-Sulfanylphenyl)ethan-1-ol CAS No. 77069-55-7

1-(4-Sulfanylphenyl)ethan-1-ol

Cat. No.: B2917812
CAS No.: 77069-55-7
M. Wt: 154.23
InChI Key: OEFNBHQZFVQRJR-UHFFFAOYSA-N
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Description

1-(4-Sulfanylphenyl)ethan-1-ol, also known as 4-mercaptophenylethanol, is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol. This compound features a sulfanyl group (-SH) attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. It is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Sulfanylphenyl)ethan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethanethioic acid, S-(4-acetylphenyl) ester with suitable reducing agents . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters, such as temperature, pressure, and flow rates, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Sulfanylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form thiols or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the sulfanyl group acts as an activating group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, alcohols

    Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives

Scientific Research Applications

1-(4-Sulfanylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Sulfanylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

    4-Mercaptophenol: Similar structure but with a hydroxyl group instead of an ethan-1-ol moiety.

    4-Mercaptoacetophenone: Contains a carbonyl group instead of an ethan-1-ol moiety.

    4-Mercaptobenzoic acid: Features a carboxyl group instead of an ethan-1-ol moiety.

Uniqueness: 1-(4-Sulfanylphenyl)ethan-1-ol is unique due to its combination of a sulfanyl group and an ethan-1-ol moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-sulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFNBHQZFVQRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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